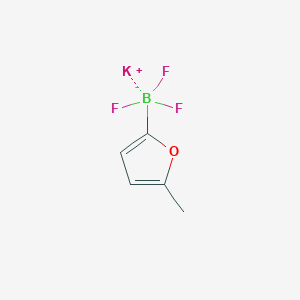
(4-Clorofenil)metanosulfonamida
Descripción general
Descripción
“(4-Chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)methanesulfonamide” is 1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Síntesis Orgánica
“(4-Clorofenil)metanosulfonamida” se puede utilizar en síntesis orgánica. Es parte de la clase de compuestos sulfonimidatos, que se han utilizado como precursores para polímeros, candidatos a fármacos sulfoximina y sulfonimida, y como reactivos de transferencia de alquilo .
Síntesis Asimétricas
El centro de azufre estereogénico de los sulfonimidatos puede actuar como plantillas quirales viables que se pueden emplear en síntesis asimétricas . Esta es una aplicación importante en el campo de la química orgánica, particularmente en el desarrollo de productos farmacéuticos.
Actividad Antibacteriana
Las sulfonamidas, una clase de compuestos a la que pertenece “this compound”, se han utilizado como antibióticos de amplio espectro para el tratamiento de infecciones bacterianas en humanos y animales .
Tratamiento de Diversas Enfermedades
Las sulfonamidas se han utilizado en el tratamiento de una amplia gama de estados de enfermedad, como diuresis, hipoglucemia, tiroiditis, inflamación y glaucoma .
Medicina Veterinaria
La sulfametazina, un fármaco sulfonamida de uso común en medicina veterinaria, actúa como un compuesto antibacteriano para tratar enfermedades del ganado, como infecciones gastrointestinales y del tracto respiratorio .
Tratamiento de la Toxoplasmosis
La sulfadiazina, otro fármaco sulfonamida que se emplea con frecuencia, se utiliza en combinación con el fármaco antimalárico pirimetamina para tratar la toxoplasmosis en animales de sangre caliente .
Safety and Hazards
Mecanismo De Acción
(4-Chlorophenyl)methanesulfonamide, also known as 4-Chlorobenzylsulfonamide, is a chemical compound with the formula C7H8ClNO2S . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of (4-Chlorophenyl)methanesulfonamide are currently unknown. The compound belongs to the sulfonamide class
Mode of Action
Without specific information on the primary targets of (4-Chlorophenyl)methanesulfonamide, it’s challenging to provide a detailed explanation of its mode of action. Sulfonamides typically act as competitive inhibitors of enzymes, blocking the active site and preventing the enzyme’s normal substrate from binding .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCRXVYUSRRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342358 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-35-4 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



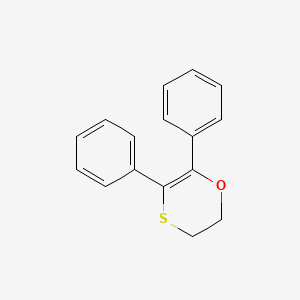
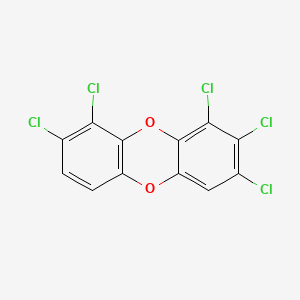
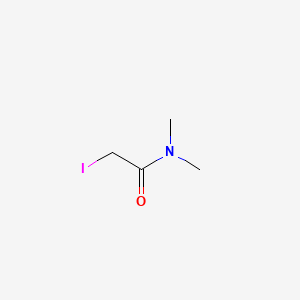

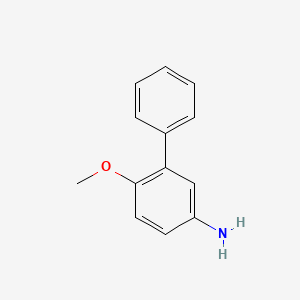


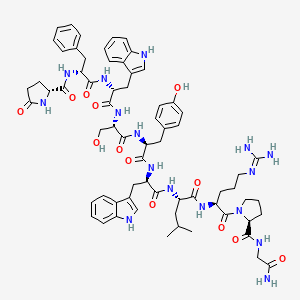
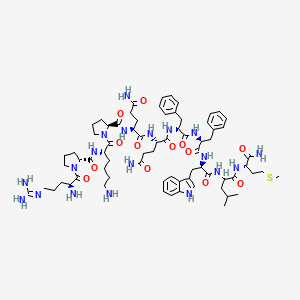
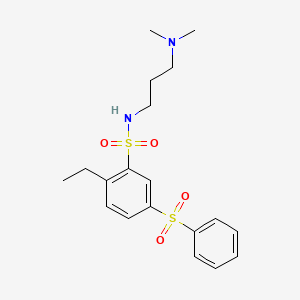
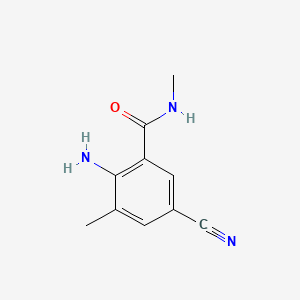
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
